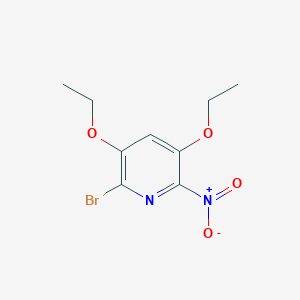![molecular formula C18H14ClN5OS B289914 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. It is a heterocyclic compound that belongs to the class of pyrimidines and contains a thieno ring fused to it.
作用機序
The mechanism of action of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that is often upregulated in cancer cells. By inhibiting these enzymes and pathways, 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are often upregulated in inflammatory conditions. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for drug development.
実験室実験の利点と制限
The advantages of using 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone in lab experiments include its high yield and purity, as well as its potential biomedical applications. However, its limitations include its relatively low solubility in water, which can make it difficult to use in some experiments. Additionally, further studies are needed to determine its long-term toxicity and potential side effects.
将来の方向性
There are several future directions for research on 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the optimization of its synthesis method for even higher yield and purity. Additionally, further studies are needed to determine its potential use as an antibiotic and to investigate its long-term toxicity and potential side effects. Overall, 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone shows great promise for biomedical applications and warrants further research.
合成法
The synthesis of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-acetylpyridine and ammonium acetate to form the final product. The synthesis method of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been optimized for high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been extensively studied for its potential biomedical applications. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Several studies have shown that 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C18H14ClN5OS |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone |
InChI |
InChI=1S/C18H14ClN5OS/c1-8-12(9(2)25)13(10-3-5-11(19)6-4-10)14-15-16(26-18(14)23-8)17(20)24(21)7-22-15/h3-7,20H,21H2,1-2H3 |
InChIキー |
FYGHUGYNHCIYAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=N)N(C=N3)N)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)C |
正規SMILES |
CC1=C(C(=C2C3=C(C(=N)N(C=N3)N)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
